N-methyl-N'-(3-nitrophenyl)thiourea N-methyl-N'-(3-nitrophenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10368149
InChI: InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-3-2-4-7(5-6)11(12)13/h2-5H,1H3,(H2,9,10,14)
SMILES: CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Molecular Formula: C8H9N3O2S
Molecular Weight: 211.24 g/mol

N-methyl-N'-(3-nitrophenyl)thiourea

CAS No.:

Cat. No.: VC10368149

Molecular Formula: C8H9N3O2S

Molecular Weight: 211.24 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N'-(3-nitrophenyl)thiourea -

Specification

Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
IUPAC Name 1-methyl-3-(3-nitrophenyl)thiourea
Standard InChI InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-3-2-4-7(5-6)11(12)13/h2-5H,1H3,(H2,9,10,14)
Standard InChI Key AGQDJPDOWZYDHG-UHFFFAOYSA-N
SMILES CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Canonical SMILES CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

N-Methyl-N'-(3-nitrophenyl)thiourea belongs to the thiourea family, featuring a central thiocarbonyl group (C=S) flanked by two nitrogen atoms. The methyl group at the N-position and the 3-nitrophenyl group at the N'-position introduce steric and electronic effects that influence its reactivity. The molecular formula C₈H₉N₃O₂S corresponds to a molar mass of 211.24 g/mol .

The compound’s planar structure is stabilized by intramolecular hydrogen bonding between the thiourea’s N–H group and the nitro group’s oxygen atoms, as observed in analogous thiourea derivatives . This interaction contributes to its crystalline nature, with melting points typically ranging between 105–107°C for related compounds . X-ray crystallography of similar structures reveals monoclinic space groups (e.g., P2₁/c), with unit cell parameters such as a = 92.360 Å, b = 7.2232 Å, and c = 25.2555 Å .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₉N₃O₂S
Molar Mass (g/mol)211.24
Crystal SystemMonoclinic (analogous)
Space GroupP2₁/c (analogous)

Synthesis and Manufacturing

The synthesis of N-methyl-N'-(3-nitrophenyl)thiourea typically follows a nucleophilic addition-elimination mechanism. A representative method involves reacting methylamine with 3-nitrophenyl isothiocyanate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (40–80°C) .

Reaction Scheme:

CH₃NH₂ + 3-NO₂C₆H₄NCS → CH₃NHCSNH(3-NO₂C₆H₄)+Byproducts\text{CH₃NH₂ + 3-NO₂C₆H₄NCS → CH₃NHCSNH(3-NO₂C₆H₄)} + \text{Byproducts}

Key steps include:

  • Solvent Selection: DMF enhances reaction rates due to its high polarity and ability to stabilize intermediates .

  • Temperature Control: Maintaining 40–45°C prevents side reactions, while subsequent heating to 80°C ensures completion .

  • Purification: Recrystallization from benzene or ethyl acetate yields pure product, with thin-layer chromatography (TLC) confirming homogeneity (Rf = 0.67 in benzene:ethyl acetate = 4:1) .

Yields exceeding 90% are achievable under optimized conditions . Analogous syntheses of N-(3-methylphenyl)-N'-(4-nitrobenzoyl)thiourea highlight the importance of stoichiometric ratios and dropwise addition of reactants to minimize impurities .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (N–H), 1650 cm⁻¹ (C=S), and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

  • UV-Vis Spectroscopy: Absorption bands at 207 nm (π→π* transitions in the aromatic ring) and 358 nm (n→π* transitions in the nitro group) align with structural features .

  • ¹H NMR: Signals at δ 2.8 ppm (N–CH₃), δ 7.5–8.2 ppm (aromatic protons), and δ 9.1 ppm (N–H) validate the structure .

Thermal Stability

Differential scanning calorimetry (DSC) of related thioureas shows decomposition onset temperatures near 200°C, suggesting comparable stability for N-methyl-N'-(3-nitrophenyl)thiourea .

Table 2: Thermal and Spectral Data

ParameterObservationSource
Melting Point105–107°C (analogous)
λmax (UV-Vis)207 nm, 358 nm
IR ν(C=S)1650 cm⁻¹

Reactivity and Derivative Formation

N-Methyl-N'-(3-nitrophenyl)thiourea undergoes diverse reactions:

  • N-Nitrosation: Treatment with NaNO₂ in formic acid yields N,N'-dinitroso derivatives via electrophilic substitution (49.6% yield) .

  • Halogenation: Reaction with calcium hypochlorite produces N,N'-dichloro derivatives (58.7% yield), characterized by TLC (Rf = 0.69) .

  • Alkylation: Methylation with CH₃ONa and isopropyl iodide generates N-alkylated products, though yields are moderate (48.3%) .

These transformations underscore its utility as a precursor for functionalized thioureas.

Applications and Research Frontiers

Materials Science

The compound’s ability to form hydrogen-bonded networks makes it a candidate for supramolecular assemblies. Coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) could enable catalytic or sensing applications .

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